molecular formula C12H15N3O2 B13483550 Benzyl (1-carbamimidoylcyclopropyl)carbamate

Benzyl (1-carbamimidoylcyclopropyl)carbamate

Cat. No.: B13483550
M. Wt: 233.27 g/mol
InChI Key: PWJFIUWMKQFVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-carbamimidoylcyclopropyl)carbamate is an organic compound with the molecular formula C12H16ClN3O2 It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (1-carbamimidoylcyclopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1-carbamimidoylcyclopropylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Another method involves the use of 1,1’-carbonyldiimidazole as a coupling agent. This reagent facilitates the formation of the carbamate linkage by reacting with the amine and benzyl alcohol derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-carbamimidoylcyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amine derivatives.

Scientific Research Applications

Benzyl (1-carbamimidoylcyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1-carbamimidoylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-carbamimidoylcyclopropyl)carbamate is unique due to its combination of a benzyl group, a cyclopropyl ring, and a carbamimidoyl group. This structure provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

benzyl N-(1-carbamimidoylcyclopropyl)carbamate

InChI

InChI=1S/C12H15N3O2/c13-10(14)12(6-7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,13,14)(H,15,16)

InChI Key

PWJFIUWMKQFVIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=N)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.